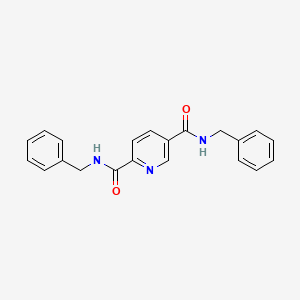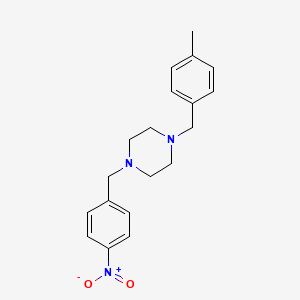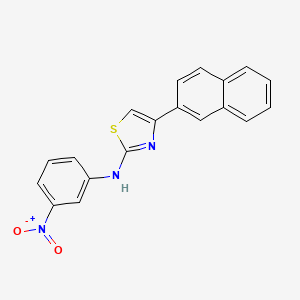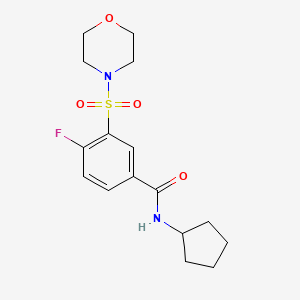![molecular formula C18H21NO4 B5851782 {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in B-cell receptor (BCR) signaling, which plays a vital role in the development and progression of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is a reversible inhibitor of BTK, which plays a critical role in BCR signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon binding of antigen to the BCR, leading to downstream activation of multiple signaling pathways, including the PI3K/AKT and NF-κB pathways. BTK inhibition by {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid leads to decreased activation of these pathways, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been shown to have potent antitumor activity in preclinical models of B-cell malignancies, including CLL and NHL. In addition, {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation. {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is its potency and selectivity for BTK, which makes it a valuable tool for studying BCR signaling and its role in B-cell malignancies. However, one limitation of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is its relatively short half-life, which may require frequent dosing in preclinical studies.
Orientations Futures
There are several potential future directions for research on {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid. One area of interest is the development of combination therapies with {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid and other targeted agents for the treatment of B-cell malignancies. Another area of interest is the exploration of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid in clinical trials.
Méthodes De Synthèse
The synthesis of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid involves several steps, starting with the reaction of 4-aminophenylacetic acid with 5-tert-butyl-3-methyl-2-furoic acid chloride to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to give the primary amine, which is subsequently coupled with 4-bromoaniline using palladium-catalyzed cross-coupling reaction to yield the final product.
Applications De Recherche Scientifique
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
Propriétés
IUPAC Name |
2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-9-14(18(2,3)4)23-16(11)17(22)19-13-7-5-12(6-8-13)10-15(20)21/h5-9H,10H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPWNASIAHRMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7292965 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)

![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)



![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)


